

# Application Notes & Protocols: Simultaneous Estimation of Grazoprevir and Elbasvir

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the simultaneous quantification of **Grazoprevir** and Elbasvir in pharmaceutical formulations. The protocols detailed below are based on established and published methodologies, offering robust and reliable approaches for quality control and research purposes.

### Introduction

**Grazoprevir**, a potent NS3/4A protease inhibitor, and Elbasvir, an NS5A inhibitor, are coformulated as a fixed-dose combination for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of this combination therapy. This document outlines protocols for two widely used analytical techniques: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

# Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and sensitive method for the simultaneous determination of **Grazoprevir** and Elbasvir. Several validated methods have been reported, offering flexibility in terms of chromatographic conditions.



## **Data Presentation: Comparison of Reported RP-HPLC Methods**



| Parameter                           | Method A                                                                                 | Method B                                    | Method C                                                | Method D                               | Method E                                                  |
|-------------------------------------|------------------------------------------------------------------------------------------|---------------------------------------------|---------------------------------------------------------|----------------------------------------|-----------------------------------------------------------|
| Stationary<br>Phase<br>(Column)     | Kromosil C18<br>(250 x 4.6<br>mm, 5μm)[4]<br>[5]                                         | BDS Hypersil<br>C18[6][7]                   | Zodiac C18<br>(150 x 4.6<br>mm, 5μm)[8]                 | Inertsil ODS<br>3V[2]                  | Sunsil C18<br>(250 mm x<br>4.6 mm, 5<br>µm)[9]            |
| Mobile Phase                        | Buffer: Acetonitrile (45:55 v/v) (Buffer: Di- Potassium Hydrogen Ortho Phosphate) [4][5] | Acetonitrile: Methanol (50:50, v/v)[6] [10] | 0.1% Orthophosph oric acid: Acetonitrile (50:50 v/v)[8] | 0.1% OPA<br>and Methanol<br>(50:50)[3] | 0.1M<br>NaH2PO4:<br>Methanol<br>(60:40 v/v),<br>pH 4.0[9] |
| Flow Rate                           | 1.0 mL/min[4]<br>[5]                                                                     | 1.0 mL/min[6]<br>[10]                       | 1.0 mL/min[8]                                           | 1.0 mL/min[3]                          | 1.2 mL/min[9]                                             |
| Detection<br>Wavelength             | 215 nm[4][5]                                                                             | 253 nm[6][10]                               | 260 nm[2][7]<br>[8][11]                                 | 225 nm[3]                              | 260 nm[9]                                                 |
| Retention Time (Grazoprevir)        | 3.004 min[4]<br>[5]                                                                      | Not Specified                               | 3.30 min[8]                                             | 1.867 min[3]                           | Not Specified                                             |
| Retention Time (Elbasvir)           | 2.503 min[4]<br>[5]                                                                      | Not Specified                               | 2.32 min[8]                                             | 2.812 min[3]                           | Not Specified                                             |
| Linearity<br>Range<br>(Grazoprevir) | 25-150<br>μg/mL[7]                                                                       | 1-20 μg/mL[6]<br>[10]                       | 25-150 μg/mL                                            | 50-150<br>μg/mL[9]                     | 25-150 μg/mL                                              |
| Linearity<br>Range<br>(Elbasvir)    | 12.5-75<br>μg/mL[7]                                                                      | 1-20 μg/mL[6]<br>[10]                       | 12.5-75<br>μg/mL                                        | 25-75<br>μg/mL[9]                      | 12.5-75<br>μg/mL                                          |
| % Recovery<br>(Grazoprevir)         | 98.17%[4][5]                                                                             | Not Specified                               | 99.49%[8]                                               | ~100%[3]                               | 100.08%-100<br>.45%[9]                                    |



| % Recovery<br>(Elbasvir) | 99.83%[4][5]         | Not Specified | 100.16%[8]    | ~100%[3]          | 99.60%-100.<br>06%[9] |
|--------------------------|----------------------|---------------|---------------|-------------------|-----------------------|
| LOD<br>(Grazoprevir)     | 0.73 μg/mL[4]<br>[5] | Not Specified | 0.28 μg/mL[8] | 0.290<br>μg/mL[9] | 0.53<br>μg/mL[12]     |
| LOQ<br>(Grazoprevir)     | 0.24 μg/mL[4]<br>[5] | Not Specified | 0.86 μg/mL[8] | 0.968<br>μg/mL[9] | 1.633<br>μg/mL[12]    |
| LOD<br>(Elbasvir)        | 0.19 μg/mL[4]<br>[5] | Not Specified | 0.30 μg/mL[8] | 0.137<br>μg/mL[9] | 0.81<br>μg/mL[12]     |
| LOQ<br>(Elbasvir)        | 0.06 μg/mL[4]<br>[5] | Not Specified | 0.92 μg/mL[8] | 0.574<br>μg/mL[9] | 2.46<br>μg/mL[12]     |

## **Experimental Protocol: RP-HPLC**

This protocol provides a generalized procedure based on the commonly reported parameters. It is recommended to optimize the method for your specific instrumentation and laboratory conditions.

- 1. Materials and Reagents
- Grazoprevir and Elbasvir reference standards
- HPLC grade Acetonitrile
- HPLC grade Methanol
- Di-Potassium Hydrogen Ortho Phosphate or Orthophosphoric acid (for buffer preparation)
- · HPLC grade water
- Pharmaceutical dosage form (e.g., Zepatier® tablets)
- 2. Instrumentation
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector



- C18 analytical column (e.g., 250 x 4.6 mm, 5 μm)
- Ultrasonic bath
- 0.45 µm membrane filters
- 3. Preparation of Mobile Phase
- Prepare the desired mobile phase composition by accurately mixing the specified volumes of buffer and organic solvent (e.g., Buffer:Acetonitrile 45:55 v/v).
- Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
- 4. Preparation of Standard Stock Solutions
- Accurately weigh about 100 mg of Grazoprevir and 50 mg of Elbasvir reference standards and transfer to separate 100 mL volumetric flasks.
- Dissolve the standards in a suitable diluent (e.g., Methanol or mobile phase) and make up the volume to the mark. This will give stock solutions of 1000 μg/mL for Grazoprevir and 500 μg/mL for Elbasvir.
- From these stock solutions, prepare a mixed working standard solution of a suitable concentration (e.g., 100 μg/mL of **Grazoprevir** and 50 μg/mL of Elbasvir) by diluting with the mobile phase.[8]
- 5. Preparation of Sample Solution
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Grazoprevir (and 50 mg of Elbasvir) and transfer to a 100 mL volumetric flask.[6]
- Add about 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drugs.[6]
- Make up the volume to the mark with the diluent.



- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
- 6. Chromatographic Analysis
- Set the chromatographic conditions as per the selected method (refer to the data table).
- Inject 20 μL of the blank (mobile phase), standard, and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for Grazoprevir and Elbasvir.
- 7. Calculation
- Calculate the amount of **Grazoprevir** and Elbasvir in the sample using the following formula:

### **Workflow Diagram: RP-HPLC Analysis**



Click to download full resolution via product page

Caption: Workflow for RP-HPLC analysis of Grazoprevir and Elbasvir.



## **Method 2: UV-Visible Spectrophotometry**

UV-Visible spectrophotometry offers a simpler and more rapid alternative for the simultaneous estimation of **Grazoprevir** and Elbasvir, particularly for routine quality control. Several chemometric-assisted methods have been developed to resolve the spectral overlap between the two drugs.[13][14][15][16]

Data Presentation: Comparison of Reported UV-

**Spectrophotometric Methods** 

| Parameter                   | Method F (Dual<br>Wavelength)                                                                                                                                                   | Method G (Simultaneous Equation)                                                                                                                       |  |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Principle                   | The absorbance difference between two wavelengths is directly proportional to the concentration of the component of interest, while being zero for the other component.[13][14] | The concentration of each component is calculated by solving simultaneous equations using the absorbance values at the $\lambda$ max of each drug.[16] |  |
| Wavelengths for Grazoprevir | 375 nm and 334.5 nm[13][14]                                                                                                                                                     | 253 nm (λmax of Grazoprevir)<br>[16]                                                                                                                   |  |
| Wavelengths for Elbasvir    | 351 nm and 315 nm[13][14]                                                                                                                                                       | 369 nm (λmax of Elbasvir)[16]                                                                                                                          |  |
| Solvent                     | Methanol                                                                                                                                                                        | Not Specified                                                                                                                                          |  |
| Linearity Range             | Not Specified                                                                                                                                                                   | Not Specified                                                                                                                                          |  |
| Application                 | Pharmaceutical Dosage<br>Form[13][14]                                                                                                                                           | Pharmaceutical Dosage<br>Form[16]                                                                                                                      |  |

# Experimental Protocol: UV-Visible Spectrophotometry (Dual Wavelength Method)

- 1. Materials and Reagents
- Grazoprevir and Elbasvir reference standards



- Methanol (Spectroscopic grade)
- Pharmaceutical dosage form (e.g., Zepatier® tablets)
- 2. Instrumentation
- UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes
- 3. Preparation of Standard Stock Solutions
- Accurately weigh 10 mg each of Grazoprevir and Elbasvir reference standards and dissolve in separate 100 mL volumetric flasks with methanol to get stock solutions of 100 μg/mL.
- 4. Selection of Wavelengths
- Scan the standard solutions of **Grazoprevir** and Elbasvir in the UV range (200-400 nm).
- For the determination of Grazoprevir, select two wavelengths where the absorbance of Elbasvir is the same.
- For the determination of Elbasvir, select two wavelengths where the absorbance of **Grazoprevir** is the same (e.g., 351 nm and 315 nm).[13][14]
- 5. Preparation of Sample Solution
- Prepare the sample solution as described in the RP-HPLC protocol, using methanol as the solvent.
- Dilute the final solution to obtain a concentration within the Beer-Lambert's law range.
- 6. Spectrophotometric Measurement
- For the estimation of Elbasvir, measure the absorbance of the sample solution at 351 nm and 315 nm and calculate the difference.
- For the estimation of **Grazoprevir**, measure the absorbance of the sample solution at the two selected wavelengths for **Grazoprevir** and calculate the difference.



#### 7. Calculation

- Prepare calibration curves for both drugs using their respective absorbance differences at the selected wavelengths.
- Determine the concentration of **Grazoprevir** and Elbasvir in the sample solution from their respective calibration curves.

## **Workflow Diagram: UV-Spectrophotometric Analysis**



Click to download full resolution via product page

Caption: Workflow for UV-Vis spectrophotometric analysis.

### Conclusion

The described RP-HPLC and UV-Visible spectrophotometric methods are suitable for the simultaneous estimation of **Grazoprevir** and Elbasvir in pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, with HPLC offering higher selectivity and sensitivity, and UV spectrophotometry providing a more rapid and economical option for routine analysis. All methods should be properly validated according to ICH guidelines before implementation in a quality control laboratory.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijcrt.org [ijcrt.org]
- 2. RP-HPLC method for elbasvir and grazoprevir estimation. [wisdomlib.org]
- 3. RP-HPLC method for estimating grazoprevir and elbasvir. [wisdomlib.org]
- 4. Stability indicating RP-HPLC method development and validation for the simultaneous estimation of Grazoprevir and Elbasvir in bulk and pharmaceutical dosage form | International Journal of Research In Pharmaceutical Chemistry and Analysis [rubatosis.org]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsr.com [ijpsr.com]
- 8. jopcr.com [jopcr.com]
- 9. eprajournals.com [eprajournals.com]
- 10. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. ijpsi.org [ijpsi.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous spectrophotometric quantitative analysis of elbasvir and grazoprevir using assisted chemometric models PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Simultaneous Estimation of Grazoprevir and Elbasvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055059#analytical-methods-for-simultaneousestimation-of-grazoprevir-and-elbasvir]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com